molecular formula C12H7BrN2OS2 B2384642 N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313405-20-8

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2384642
CAS No.: 313405-20-8
M. Wt: 339.23
InChI Key: PBTDVLHIEJPHGQ-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6th position and a thiophene ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with an appropriate brominated aromatic aldehyde, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Common reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both a brominated benzothiazole ring and a thiophene-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDVLHIEJPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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